Cas no 1609409-50-8 (1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide)

1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide is a piperidine-derived amine compound with a dihydrobromide salt formulation, enhancing its stability and solubility for research applications. The benzyl and 1-ethylpropyl substituents contribute to its distinct pharmacological profile, making it a potential candidate for studies in neurochemistry or receptor modulation. The dihydrobromide salt form ensures improved handling and storage characteristics compared to the free base. This compound may be of interest in medicinal chemistry for exploring structure-activity relationships or as a synthetic intermediate. Its crystalline nature facilitates precise quantification in experimental settings. Researchers value its defined molecular structure for mechanistic investigations in central nervous system-targeted studies.
1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide structure
1609409-50-8 structure
Product name:1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide
CAS No:1609409-50-8
MF:C17H29BrN2
Molecular Weight:341.329563856125
CID:4608899

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide 化学的及び物理的性質

名前と識別子

    • 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide
    • インチ: 1S/C17H28N2.BrH/c1-3-16(4-2)18-17-10-12-19(13-11-17)14-15-8-6-5-7-9-15;/h5-9,16-18H,3-4,10-14H2,1-2H3;1H
    • InChIKey: JQAWMDDKRDGKDO-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1)N1CCC(NC(CC)CC)CC1.Br

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 6

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide Security Information

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P00J47H-1g
1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide
1609409-50-8 95%
1g
$61.00 2025-03-01
A2B Chem LLC
AI91117-1g
1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide
1609409-50-8 95%
1g
$61.00 2024-04-20

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide 関連文献

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromideに関する追加情報

Introduction to 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide (CAS No. 1609409-50-8)

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide, identified by the chemical identifier CAS No. 1609409-50-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of this molecule, particularly the presence of a benzyl group, an N-(1-ethylpropyl) side chain, and a piperidine ring, contribute to its unique pharmacophoric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The synthesis and characterization of 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide have been extensively studied in recent years, driven by its potential applications in addressing various therapeutic challenges. The compound’s molecular structure suggests that it may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in a range of diseases. For instance, piperidine derivatives have been explored as candidates for treating neurological disorders, cardiovascular diseases, and inflammatory conditions due to their ability to modulate key biological pathways.

In the realm of medicinal chemistry, the benzyl group and the N-(1-ethylpropyl) moiety play crucial roles in determining the compound’s pharmacokinetic properties and binding affinity to biological targets. The benzyl group can enhance solubility and stability, while the N-(1-ethylpropyl) side chain may contribute to interactions with specific amino acid residues in protein targets. These structural elements make 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide a promising candidate for further investigation in drug design.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide and its potential targets. These studies have revealed that the compound may exhibit selectivity for certain enzymes, such as kinases and phosphodiesterases, which are overexpressed in cancer cells. This selectivity is critical for developing targeted therapies with minimal off-target effects.

The dihydrobromide salt form of this compound enhances its solubility and bioavailability, making it more suitable for formulation into pharmaceutical products. This salt form also improves stability during storage and transportation, ensuring that the compound remains effective throughout its shelf life. These properties are essential for clinical trials and commercialization of drugs derived from this scaffold.

Current research in the field of drug discovery has highlighted the importance of multitarget engagement in treating complex diseases. 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide has shown potential in simultaneously modulating multiple pathways involved in disease progression. For example, studies suggest that it may inhibit both vascular endothelial growth factor (VEGF) receptors and platelet-derived growth factor (PDGF) receptors, which are key drivers of angiogenesis and tumor growth. Such multitarget activity could lead to more effective treatments with reduced side effects compared to single-target inhibitors.

The pharmacological profile of 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide has been further explored through preclinical studies. These studies have demonstrated that the compound exhibits moderate potency against certain cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is attributed to differences in receptor expression levels between cancerous and healthy tissues. Additionally, preliminary animal models have shown promising results in reducing tumor burden without significant adverse effects.

The development of novel drug candidates often involves iterative optimization to enhance efficacy and safety profiles. Researchers have been experimenting with various analogs of 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide to identify more potent derivatives with improved pharmacokinetic properties. Structural modifications such as changes in substitution patterns on the piperidine ring or introduction of new functional groups have been explored to fine-tune biological activity.

The role of CAS No. 1609409-50-8 as a reference compound cannot be overstated. Its unique molecular structure provides a foundation for understanding how different functional groups contribute to overall biological activity. By studying this compound, scientists can gain insights into designing future generations of drugs with enhanced therapeutic benefits.

As research continues to evolve, new applications for 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide are likely to emerge. Advances in biotechnology and synthetic chemistry may open up possibilities for its use in combination therapies or personalized medicine approaches. The compound’s versatility makes it a valuable asset in the pharmaceutical industry’s quest to develop innovative treatments for unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1609409-50-8)1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide
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Purity:99%
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Price ($):169